REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[N:5]=[C:4]([C:10]([O:12][CH3:13])=[O:11])[CH:3]=1.S(Cl)([Cl:16])=O.C1(C)C=CC=CC=1>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][Cl:16])[N:5]=[C:4]([C:10]([O:12][CH3:13])=[O:11])[CH:3]=1
|
Name
|
|
Quantity
|
166 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=C1)CO)C(=O)OC
|
Name
|
|
Quantity
|
66 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
LC/MS indication reaction completion
|
Type
|
CUSTOM
|
Details
|
Solvent was removed u.r.p
|
Type
|
CUSTOM
|
Details
|
(under reduced pressure) to give a white solid
|
Type
|
CUSTOM
|
Details
|
then removed u.r.p
|
Type
|
CUSTOM
|
Details
|
The residue was dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |